molecular formula C15H27BO2 B12370707 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid

Cat. No.: B12370707
M. Wt: 250.19 g/mol
InChI Key: ZDOBCKIGBGWTHO-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a cyclohexenyl ring substituted with a propyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid

InChI

InChI=1S/C15H27BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h10,12-14,17-18H,2-9,11H2,1H3

InChI Key

ZDOBCKIGBGWTHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCC(CC1)C2CCC(CC2)CCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid typically involves the following steps:

    Formation of the Cyclohexenyl Ring: The cyclohexenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid moiety. This can be achieved through the reaction of the cyclohexenyl compound with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid moiety is converted to a borate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the cyclohexenyl ring to a cyclohexyl ring.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.

Major Products:

    Oxidation: Borate esters or boronic anhydrides.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Chemistry:

    Organic Synthesis: [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology:

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.

Medicine:

    Drug Development: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.

Industry:

    Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including bioconjugation and catalysis. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a cyclohexenyl ring.

    Cyclohexylboronic Acid: Similar structure but lacks the propyl group and the double bond in the ring.

    Vinylboronic Acid: Contains a vinyl group instead of a cyclohexenyl ring.

Uniqueness: [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is unique due to its specific structural features, including the propyl-substituted cyclohexenyl ring and the boronic acid moiety. These features confer distinct reactivity and properties, making it valuable in specialized synthetic applications and research.

Biological Activity

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound exhibits unique biological activities that are relevant to its potential therapeutic applications.

The chemical structure of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid includes a boron atom bonded to a cyclohexene ring substituted with a propyl group. The presence of the boronic acid functional group contributes to its reactivity and interaction with biological molecules.

PropertyValue
Molecular FormulaC15H23B
Molecular Weight234.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzymatic activity and signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. For instance, studies have shown that certain boronic acids can mitigate cell death induced by oxidative agents such as tert-butyl hydroperoxide (TBHP) in neuroblastoma cells .

Case Studies

  • Neuroprotective Effects : A study evaluated the protective effects of boronic acids against TBHP-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that these compounds could enhance cell viability and reduce oxidative damage through the activation of ERK and PI3K signaling pathways .
  • Anticancer Activity : Another investigation focused on the potential anticancer properties of boronic acid derivatives, including [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid. The study highlighted its ability to inhibit tumor growth in vitro by interfering with key metabolic pathways essential for cancer cell proliferation .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntioxidantProtects against oxidative stress-induced cell death
NeuroprotectiveEnhances cell viability in neuroblastoma cells
AnticancerInhibits tumor growth in various cancer cell lines

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